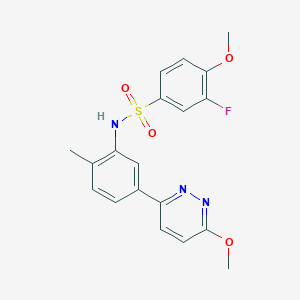

3-fluoro-4-methoxy-N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)benzenesulfonamide

説明

This compound is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 3-fluoro-4-methoxy group and an aromatic amine side chain containing a 6-methoxypyridazin-3-yl moiety attached to a 2-methylphenyl group. The fluorine and methoxy substituents likely enhance metabolic stability and binding affinity, while the pyridazine ring may contribute to π-π stacking interactions in biological systems .

特性

IUPAC Name |

3-fluoro-4-methoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O4S/c1-12-4-5-13(16-7-9-19(27-3)22-21-16)10-17(12)23-28(24,25)14-6-8-18(26-2)15(20)11-14/h4-11,23H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMLNQGMJFJCHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C(C=C2)OC)NS(=O)(=O)C3=CC(=C(C=C3)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-Fluoro-4-methoxy-N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific diseases, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 403.4 g/mol. The structure features a sulfonamide group, which is known for its role in various biological activities.

The biological activity of sulfonamide derivatives often involves inhibition of specific enzymes or receptors. For instance, sulfonamides can inhibit carbonic anhydrase, which is crucial for maintaining acid-base balance in tissues. The presence of the methoxy and fluoro groups may enhance the lipophilicity and bioavailability of the compound, facilitating its interaction with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral potential of related compounds in the N-phenylbenzamide class, which have shown broad-spectrum activity against viruses such as HIV-1 and Hepatitis B Virus (HBV). For example, derivatives like IMB-0523 demonstrated significant inhibitory effects on HBV replication by increasing intracellular levels of APOBEC3G (A3G), a host restriction factor that inhibits viral replication through deaminase-independent mechanisms .

| Compound | IC50 (µM) | SI (Selectivity Index) |

|---|---|---|

| IMB-0523 | 1.99 | 58 |

| Lamivudine (3TC) | 7.37 | >60 |

This table summarizes the efficacy of IMB-0523 compared to lamivudine, indicating that the novel derivative may be more effective against drug-resistant strains of HBV.

Anticancer Activity

The sulfonamide moiety has been implicated in anticancer activity through inhibition of tumor growth and induction of apoptosis in cancer cells. Research into similar compounds suggests that they may modulate signaling pathways involved in cell proliferation and survival, such as those mediated by the PI3K/Akt pathway.

Case Studies

- Hepatitis B Virus Inhibition : A study evaluated the anti-HBV activity of various N-phenylbenzamide derivatives, including those structurally similar to our compound. The results indicated that these compounds could significantly reduce HBV DNA levels in vitro and in vivo, highlighting their potential as therapeutic agents against viral infections .

- Cancer Cell Line Studies : In vitro studies on cancer cell lines treated with related sulfonamide derivatives showed dose-dependent inhibition of cell viability, suggesting that these compounds could serve as lead candidates for further development in cancer therapy.

類似化合物との比較

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and similar sulfonamide derivatives:

Key Research Findings

Role of Fluorine and Methoxy Groups: The 3-fluoro and 4-methoxy substituents in the target compound may reduce oxidative metabolism compared to non-fluorinated analogues, as seen in other sulfonamides .

Pyridazine vs. Pyrimidine Moieties :

- The 6-methoxypyridazin-3-yl group in the target compound distinguishes it from pyrimidine-based sulfonamides (e.g., sulfamethoxazole in ). Pyridazines exhibit distinct electronic properties, which may alter binding to targets like dihydrofolate reductase or carbonic anhydrase .

Antifungal and Antibacterial Potential: Schiff base derivatives of sulfamethoxypyridazine () show activity against multidrug-resistant Candida, suggesting that the target compound’s pyridazine moiety could be leveraged for similar applications. However, the absence of a Schiff base linker in the target compound may reduce chelation-dependent mechanisms .

Metabolic Stability :

- The 2-methylphenyl group in the target compound likely enhances lipophilicity, promoting membrane permeability. This contrasts with polar substituents in compounds like SMPZ (), which prioritize solubility over tissue penetration .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。